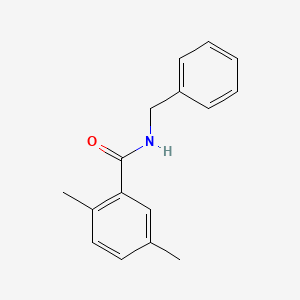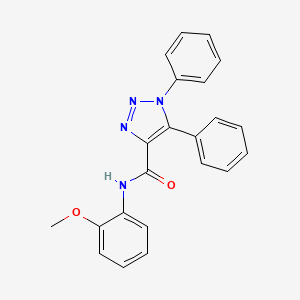
2-(4H-1,2,4-triazol-4-yl)pyridine
Overview
Description
2-(4H-1,2,4-triazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and materials science. The presence of both nitrogen-rich rings in its structure makes it a valuable ligand in coordination chemistry and a potential pharmacophore in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-4-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with formic acid to yield the triazole ring .
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4H-1,2,4-triazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to partially or fully reduced triazole rings.
Scientific Research Applications
2-(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)pyridine varies depending on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Antifungal Activity: The triazole ring interferes with the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry applications.
3,5-bis(1,2,4-triazol-1-yl)pyridine: Known for its use in the synthesis of coordination polymers.
Uniqueness: 2-(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of metal complexes and as a pharmacophore in drug development.
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-5-9-10-6-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHGXSYTBFHFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355233 | |
| Record name | Pyridine, 2-(4H-1,2,4-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-19-0 | |
| Record name | Pyridine, 2-(4H-1,2,4-triazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-acetamido-5-(2-methylpropyl)thiophen-2-yl]acetamide](/img/structure/B5804696.png)
![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)


![[2-bromo-6-chloro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B5804711.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)

![4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B5804764.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B5804782.png)
